[1,3]Dioxolo[4,5-h]quinazoline
Description
Structure
3D Structure
Properties
CAS No. |
234-30-0 |
|---|---|
Molecular Formula |
C9H6N2O2 |
Molecular Weight |
174.16 g/mol |
IUPAC Name |
[1,3]dioxolo[4,5-h]quinazoline |
InChI |
InChI=1S/C9H6N2O2/c1-2-7-9(13-5-12-7)8-6(1)3-10-4-11-8/h1-4H,5H2 |
InChI Key |
NYWDTNWEQNOENK-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C3=NC=NC=C3C=C2 |
Origin of Product |
United States |
Significance of the Quinazoline Scaffold in Medicinal Chemistry
The quinazoline (B50416) nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is a well-established "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.net Its inherent drug-like properties and the versatility of its structure, which allows for diverse substitutions, have made it a cornerstone in the development of a wide array of therapeutic agents. mdpi.comijpsjournal.com The ability to modify the quinazoline core at various positions enables chemists to fine-tune the pharmacological and pharmacokinetic profiles of the resulting compounds. ijpsjournal.com
Quinazoline derivatives have demonstrated a remarkable breadth of biological activities, including but not limited to, anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antihypertensive effects. researchgate.netekb.eg Notably, several clinically approved drugs feature the quinazoline framework. For instance, gefitinib (B1684475) and erlotinib (B232) are potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors used in cancer therapy, while prazosin (B1663645) and doxazosin (B1670899) are effective antihypertensive agents. mdpi.comresearchgate.net The success of these drugs has further solidified the importance of the quinazoline scaffold and continues to inspire the design and synthesis of new derivatives with improved efficacy and novel mechanisms of action. ekb.egnih.gov
Overview of Dioxole Fused Quinazoline and Quinoline Architectures
The incorporation of a 1,3-dioxole (B15492876) (or methylenedioxy) group onto a quinazoline (B50416) or quinoline (B57606) core gives rise to a class of fused heterocyclic systems with distinct chemical and biological properties. The methylenedioxy bridge, a five-membered ring containing two oxygen atoms, can be fused to the benzene (B151609) portion of the quinazoline or quinoline ring in various orientations, leading to different isomers.
These dioxole-fused architectures are of significant interest as they are found in a number of naturally occurring alkaloids and synthetic compounds with pronounced biological activities. The presence of the dioxole ring can influence the planarity, electronic distribution, and lipophilicity of the parent molecule, thereby modulating its interaction with biological targets.
For example, derivatives of mdpi.comresearchgate.netdioxolo[4,5-g]quinazolines have been investigated for their potential as anticancer and anti-inflammatory agents. ontosight.ai Similarly, the mdpi.comresearchgate.netdioxolo[4,5-c]quinoline scaffold, though less common, has been explored for its antibacterial properties. researchgate.net The synthesis of these fused systems often involves multi-step reaction sequences, starting from appropriately substituted precursors. researchgate.netresearchgate.net The development of efficient and regioselective synthetic methods for accessing these complex architectures remains an active area of research. researchgate.netderpharmachemica.com
Historical Context of Dioxoloquinazoline Research
The exploration of dioxoloquinazolines is intrinsically linked to the broader history of quinazoline (B50416) chemistry, which dates back to the late 19th century. Early research focused on the synthesis and characterization of the basic quinazoline ring system. However, it was the discovery of the biological activities of naturally occurring quinazoline alkaloids, such as those isolated from the plant Adhatoda vasica, that spurred significant interest in this class of compounds. mdpi.com
The investigation of dioxole-fused quinazolines, specifically, gained momentum as chemists sought to create structural analogues of natural products and to explore the impact of the methylenedioxy group on biological activity. The synthesis of compounds like 6-phenyl- mdpi.comresearchgate.netdioxolo[4,5-g]quinazolin-8(5H)-one represents an example of the efforts to explore the therapeutic potential of this scaffold. ontosight.ai Over the years, various synthetic strategies have been developed to construct the mdpi.comresearchgate.netdioxoloquinazoline core, often involving the cyclization of appropriately substituted anthranilic acid derivatives. researchgate.netbrieflands.com
Classification and Nomenclature of Dioxoloquinazolines
The nomenclature of dioxoloquinazolines follows the systematic rules established by the International Union of Pure and Applied Chemistry (IUPAC). The name " mdpi.comresearchgate.netdioxolo[4,5-h]quinazoline" precisely describes the fusion of a mdpi.comresearchgate.netdioxole ring to the 'h' face of the quinazoline (B50416) ring system. The numbers within the brackets, vulcanchem.comnih.gov, indicate the atoms of the dioxole ring that are involved in the fusion.
Dioxoloquinazolines can be classified based on the substitution pattern on both the quinazoline and dioxole rings. Further classification can be made based on the nature of the substituents and their potential biological activities. For instance, derivatives can be categorized as kinase inhibitors, antimicrobial agents, or anti-inflammatory compounds based on their demonstrated pharmacological effects.
Below is a table detailing some examples of dioxoloquinazoline derivatives and their reported activities:
| Compound Name | Molecular Formula | Reported Biological Activity |
| 6-Phenyl- mdpi.comresearchgate.netdioxolo[4,5-g]quinazolin-8(5H)-one | C₁₅H₁₀N₂O₃ | Potential anti-cancer and anti-inflammatory |
| mdpi.comresearchgate.netDioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione | C₉H₆N₂O₄ | Intermediate for further synthesis |
Research Gaps and Future Directions in Dioxoloquinazoline Chemistry
Strategies for Constructing thevulcanchem.comresearchgate.netDioxolo[4,5-h]quinazoline Skeleton
The formation of the core vulcanchem.comresearchgate.netDioxolo[4,5-h]quinazoline structure is achieved through various synthetic routes that primarily focus on the construction of the quinazoline (B50416) ring onto a pre-existing 1,3-benzodioxole (B145889) moiety.
Cyclization Reactions for Quinazoline Ring Formation
Cyclization reactions are fundamental to the synthesis of the quinazoline ring system. These methods often involve the formation of one or two new bonds to close the heterocyclic ring.
The Friedländer annulation is a widely used method for synthesizing quinolines and related heterocycles, including quinazolines. organic-chemistry.orgresearchgate.net This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. organic-chemistry.org While direct examples for the synthesis of vulcanchem.comresearchgate.netDioxolo[4,5-h]quinazoline using a classical Friedländer approach are not extensively documented in the provided results, the principles of this reaction are relevant. The synthesis of vulcanchem.comresearchgate.netdioxolo[4,5-c]quinolines has been achieved starting from anthranilic acid and chloroacetone (B47974), where a rearrangement of acetonyl-anthranilate is a key step. researchgate.netresearchgate.net This highlights the utility of building blocks derived from anthranilic acid in constructing related heterocyclic systems. The reaction can be catalyzed by both acids and bases. organic-chemistry.orgresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type |
| o-aminoaryl aldehyde/ketone | Compound with α-methylene group | Acid or Base catalysis | Quinoline (B57606)/Quinazoline derivative |
| Anthranilic acid | Chloroacetone | Rearrangement | vulcanchem.comresearchgate.netdioxolo[4,5-c]quinoline |
Derivatives of anthranilic acid are versatile precursors for quinazoline synthesis. A common strategy involves the cyclization of anthranilic acid derivatives with reagents like formamide (B127407) to construct the quinazoline core. vulcanchem.comarkat-usa.org For instance, the synthesis of quinazolin-4(3H)-one derivatives can be achieved through the cyclocondensation of anthranilic acid derivatives with formamide. arkat-usa.org Another approach involves the reaction of 2-chlorobenzoic acid derivatives with 2-aminothiazoles or 2-aminobenzothiazoles, which proceeds through an N-aryl anthranilic acid intermediate that subsequently cyclizes. The synthesis of vulcanchem.comresearchgate.netdioxolo[4,5-c]quinolines from anthranilic acid and chloroacetone further demonstrates the utility of this starting material. researchgate.net
| Anthranilic Acid Derivative | Reagent | Conditions | Product |
| 2-Amino-4,5-dimethoxybenzoic acid | Formamide | Cyclization | Quinazolin-4(3H)-one core vulcanchem.com |
| Anthranilic acid | Chloroacetone | Esterification, Rearrangement | vulcanchem.comresearchgate.netdioxolo[4,5-c]quinoline intermediate researchgate.net |
| 2-Chlorobenzoic acids | 2-Aminothiazoles/2-Aminobenzothiazoles | Copper-catalyzed coupling, Cyclization | 5H- vulcanchem.comresearchgate.netThiazolo[2,3-b]quinazolin-5-ones / 12H- vulcanchem.comresearchgate.netBenzothiazolo[2,3-b]quinazolin-12-ones |
A method for the synthesis of vulcanchem.comresearchgate.netdioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione has been developed based on ureidobenzoate derivatives. researchgate.net This approach involves the annulation of substituted anthranilic esters with ureas. Specifically, the reaction of substituted anthranilic esters or 2-aminothiophene-3-carboxylates with 1,1-dimethyl-3-(pyridin-2-yl) ureas leads to the formation of N-aryl-N'-pyridyl ureas. These intermediates then undergo cyclocondensation to yield the corresponding fused heterocycles, such as quinazoline-2,4-diones. mdpi.comresearchgate.net This metal-free process proceeds in moderate to good yields. mdpi.com
| Starting Material 1 | Starting Material 2 | Intermediate | Product |
| Substituted anthranilic ester | 1,1-Dimethyl-3-(pyridin-2-yl) urea | N-aryl-N'-pyridyl urea | Quinazoline-2,4-dione derivative mdpi.comresearchgate.net |
| 2-Aminothiophene-3-carboxylate | 1,1-Dimethyl-3-(pyridin-2-yl) urea | N-thienyl-N'-pyridyl urea | Thieno[2,3-d]pyrimidine-2,4-dione derivative mdpi.comresearchgate.net |
Oxidative cyclization provides an efficient route to quinazolines and their derivatives. This approach often involves the cyclization of precursors followed by an oxidation step to achieve the aromatic quinazoline ring. For example, the synthesis of quinazolin-4(3H)-ones can be accomplished by the cyclization of o-anthranilamides with aldehydes, followed by subsequent oxidation. nih.gov A bioinspired cooperative catalytic system using laccase/DDQ with air or O2 as the oxidant has been employed for the aerobic oxidative cyclization to produce quinazolinones. nih.gov Another strategy involves the Mn(III)-based oxidative cyclization of 2-(2-(arylamino)ethyl)malonates to synthesize tetrahydroquinolinedicarboxylates, which can be further transformed into quinolines. clockss.org Furthermore, a PIFA-initiated oxidative 5-exo-trig cyclization of 2-(3-butenyl)quinazolin-4(3H)-ones has been reported. beilstein-journals.org
| Precursor | Reagent/Catalyst | Process | Product |
| o-Anthranilamide and aldehyde | Laccase/DDQ, O2 | Aerobic oxidative cyclization | Quinazolin-4(3H)-one nih.gov |
| 2-(2-(Arylamino)ethyl)malonate | Mn(OAc)3 | Oxidative cyclization | Tetrahydroquinolinedicarboxylate clockss.org |
| 2-(3-Butenyl)quinazolin-4(3H)-one | PIFA | Oxidative 5-exo-trig cyclization | 1-(Hydroxymethyl)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one beilstein-journals.org |
Intramolecular cycloaddition reactions offer a powerful tool for the construction of complex heterocyclic systems. A practical method for the synthesis of isoxazole-fused tricyclic quinazoline alkaloids has been developed via the intramolecular cycloaddition of propargyl-substituted methyl azaarenes. mdpi.comresearchgate.net This one-pot process, using tert-butyl nitrite (B80452) (TBN), involves a sequence of nitration and annulation to form new C-N, C-C, and C-O bonds. researchgate.net Specifically, 4H- vulcanchem.comresearchgate.netDioxolo[4,5-g]isoxazolo[3',4':4,5]pyrano[3,2-b]quinoline has been synthesized using this methodology. mdpi.com Another example is the intramolecular 1,3-dipolar cycloaddition of dihydroimidazolium ylides, which can lead to the formation of pyrrolo[1,2,3-de]quinoxalines. nih.gov
| Reactant | Reagent/Conditions | Reaction Type | Product |
| Propargyl-substituted methyl azaarene | tert-Butyl nitrite (TBN) | Intramolecular cycloaddition | Isoxazole-fused tricyclic quinazoline alkaloid mdpi.comresearchgate.net |
| Alkene-containing bromomethyl ketone and 4,5-dihydroimidazole | DBU | Intramolecular 1,3-dipolar cycloaddition | Hexahydropyrrolo[1,2,3-de]quinoxaline nih.gov |
Oxidative Cyclizations and Dehydrogenation Processes
Incorporating the 1,3-Dioxole (B15492876) Moiety
A fundamental challenge in the synthesis of dioxoloquinazolines is the effective construction or introduction of the 1,3-dioxole ring fused to the quinazoline core. This is typically achieved by starting with precursors that already contain the methylenedioxy group.
Utilizing Methylenedioxyaniline Precursors (e.g., 3,4-Methylenedioxyaniline)
A primary and versatile strategy for constructing the Current time information in Bangalore, IN.vulcanchem.comdioxoloquinazoline skeleton involves the use of precursors already containing the methylenedioxy functional group, most notably 3,4-methylenedioxyaniline. This commercially available starting material provides a direct pathway to the desired fused ring system.
Multi-component reactions (MCRs) are a particularly efficient approach. For instance, a catalyst-free, three-component reaction between 3,4-(methylenedioxy)aniline, various aldehydes, and ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate has been developed to produce novel Current time information in Bangalore, IN.vulcanchem.comdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones. nih.gov This method is lauded for its high yields, short reaction times, and simple work-up procedures. nih.gov
Another MCR approach involves the reaction of 3,4-methylenedioxyaniline, Meldrum's acid, and various aryl aldehydes. acs.org This environmentally benign method proceeds in aqueous ethanol (B145695) at room temperature without any additives, leading to the regioselective synthesis of functionalized spiro[dioxolo[4,5-g]quinoline] derivatives. acs.org The reaction demonstrates excellent efficiency in creating three new C-C bonds and one C-N bond in a single step. acs.org
Furthermore, 3,4-methylenedioxyaniline serves as a key building block in pseudo-four-component reactions for creating even more complex heterocyclic systems. One such reaction with N,N-dimethylbarbituric acid and aryl aldehydes, promoted by a trimethylglycine-betaine-based catalyst, yields functionalized 6,8-dihydro-1′H,5H-spiro[ Current time information in Bangalore, IN.vulcanchem.comdioxolo[4,5-g]quinoline-7,5′-pyrimidine]-2′,4′,6′(3′H)-trione scaffolds. acs.org The versatility of 3,4-methylenedioxyaniline is also highlighted in its use for synthesizing related fused systems, such as thiazolo[5,4-f]quinazolines, through microwave-assisted reactions. nih.gov
Table 1: Examples of Multi-Component Reactions Utilizing 3,4-Methylenedioxyaniline
| Product Scaffold | Reactants | Catalyst/Conditions | Key Features | Reference |
|---|---|---|---|---|
| Current time information in Bangalore, IN.vulcanchem.comDioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones | 3,4-(Methylenedioxy)aniline, Aldehydes, Ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate | Catalyst-free | High yields, short reaction time | nih.gov |
| Spiro[ Current time information in Bangalore, IN.vulcanchem.comdioxolo[4,5-g]quinoline] derivatives | 3,4-Methylenedioxyaniline, Meldrum's acid, Aryl aldehydes | Additive-free, Ethanol/Water, Room Temperature | Environmentally benign, regioselective | acs.org |
| Spiro[ Current time information in Bangalore, IN.vulcanchem.comdioxolo[4,5-g]quinoline-7,5′-pyrimidine] derivatives | 3,4-Methylenedioxyaniline, N,N-Dimethylbarbituric acid, Aryl aldehydes | Trimethylglycine-betaine | Pseudo-four-component, high complexity | acs.org |
Synthesis ofCurrent time information in Bangalore, IN.vulcanchem.comDioxolo[4,5-c]quinolines from DQC (Quinoline-4-carbaldehyde) Intermediates
While structurally distinct from the [4,5-h] isomer, the synthesis of Current time information in Bangalore, IN.vulcanchem.comdioxolo[4,5-c]quinolines offers valuable insights into building dioxolo-fused quinoline systems. A notable method utilizes Current time information in Bangalore, IN.vulcanchem.comdioxolo[4,5-c]quinoline-4-carbaldehyde (DQC) as a versatile common intermediate. researchgate.net
The synthesis of the DQC intermediate itself can be achieved on a large scale starting from anthranilic acid and chloroacetone, with the key step being the rearrangement of an acetonyl-anthranilate intermediate. researchgate.net Once obtained, the DQC can be transformed into a wide array of diversely substituted and functionalized Current time information in Bangalore, IN.vulcanchem.comdioxolo[4,5-c]quinolines. This approach allows for the straightforward introduction of various substituents at the C2 position of the quinoline scaffold, demonstrating the power of a common intermediate strategy in building a library of related compounds. researchgate.net
Catalytic Approaches in Dioxoloquinazoline Synthesis
Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. The construction of the dioxoloquinazoline framework is no exception, with transition metal catalysis playing a pivotal role.
Transition Metal-Catalyzed Reactions
Among the various transition metals, copper and palladium have emerged as particularly effective catalysts for the synthesis of quinazolines and their derivatives.
Copper catalysis provides an affordable, abundant, and sustainable option for constructing heterocyclic rings. beilstein-journals.orgnih.gov A highly efficient copper-catalyzed cascade synthesis has been reported for producing quinazoline derivatives, including those with the Current time information in Bangalore, IN.vulcanchem.comdioxolo[4,5-g] fused ring system. rsc.org
This methodology facilitates the synthesis of compounds like 6-methyl- Current time information in Bangalore, IN.vulcanchem.comdioxolo[4,5-g]quinazoline and 6-propyl- Current time information in Bangalore, IN.vulcanchem.comdioxolo[4,5-g]quinazoline in excellent yields (92% and 95%, respectively). rsc.org The cascade reaction assembles the quinazoline core in a single operation from simpler starting materials, showcasing the power of copper catalysis in streamlining complex syntheses. rsc.orgrsc.org The mechanism often involves the formation of a copper nitrenoid intermediate from precursors like dioxazolones, which can then undergo intramolecular C-H amidation or other cyclization pathways. beilstein-journals.orgnih.gov
Table 2: Examples of Copper-Catalyzed Synthesis of Current time information in Bangalore, IN.vulcanchem.comDioxolo[4,5-g]quinazoline Derivatives
| Compound | Starting Materials (Example) | Catalyst System | Yield | Reference |
|---|---|---|---|---|
| 6-Methyl- Current time information in Bangalore, IN.vulcanchem.comdioxolo[4,5-g]quinazoline | (Not specified in snippet) | Copper(I) | 92% | rsc.org |
| 6-Propyl- Current time information in Bangalore, IN.vulcanchem.comdioxolo[4,5-g]quinazoline | (Not specified in snippet) | Copper(I) | 95% | rsc.org |
Palladium catalysis is renowned for its versatility in forming C-C and C-N bonds, making it a powerful tool for heterocycle synthesis. nih.govorganic-chemistry.org Palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines represents a viable, though less direct, route to quinoline scaffolds. researchgate.net This type of reaction typically involves the palladium catalyst facilitating an intramolecular cyclization followed by an oxidation step to yield the aromatic quinoline core.
More advanced palladium-catalyzed methods, such as domino C-N coupling/Cacchi reactions and carbonylative syntheses, have been developed for constructing complex fused heterocycles like isoindoloquinazolinones. nih.govnih.gov While not yet specifically applied to Current time information in Bangalore, IN.vulcanchem.comDioxolo[4,5-h]quinazoline in the reviewed literature, these methodologies highlight the potential of modern palladium catalysis. For example, a palladium-catalyzed process can achieve the directed C-H activation of anilines, which are key precursors, allowing for regioselective functionalization prior to cyclization into the quinazoline ring system. rsc.org These advanced strategies offer future avenues for the efficient and controlled synthesis of complex dioxoloquinazoline derivatives. mdpi.com
Copper-Catalyzed Cascade Syntheses
Organocatalysis and Metal-Free Conditions
The shift towards more sustainable chemical synthesis has propelled the development of organocatalysis and metal-free reactions. These approaches circumvent the use of often toxic and expensive heavy metals, aligning with the principles of green chemistry.
Trimethylglycine-Betaine-Based Catalysis
While direct examples of trimethylglycine-betaine catalysis for the synthesis of the frontiersin.orgfrontiersin.orgDioxolo[4,5-h]quinazoline core are not prominently documented, its application in synthesizing related complex heterocyclic systems highlights its potential. For instance, a trimethylglycine betaine-based catalyst has been successfully employed in a novel and eco-compatible pseudo-four-component reaction. This reaction regioselectively constructs functionalized spiro[ frontiersin.orgfrontiersin.orgdioxolo[4,5-g]quinoline-7,5′-pyrimidine]-2′,4′,6′(3′H)-trione derivatives. nih.govresearchgate.net The reaction involves 3,4-methylenedioxyaniline, N,N-dimethylbarbituric acid, and various aldehydes, showcasing the catalyst's ability to facilitate complex transformations under sustainable conditions. researchgate.net This methodology's success with the closely related frontiersin.orgfrontiersin.orgdioxolo[4,5-g]quinoline scaffold suggests its applicability for constructing the frontiersin.orgfrontiersin.orgDioxolo[4,5-h]quinazoline system, likely through a multicomponent reaction involving a suitably substituted o-aminobenzaldehyde or a related precursor.
Ionic Liquid and Clay Catalytic Systems (e.g., Hydrotalcite)
Ionic liquids (ILs) and clay-based catalysts like hydrotalcite are at the forefront of green synthetic chemistry, offering benefits such as reusability, non-volatility, and often, enhanced reaction rates.
Hydrotalcite clay, particularly when mediated by ionic liquids, has proven to be a highly effective heterogeneous catalyst for synthesizing 1,2-dihydroquinazoline derivatives. researchgate.netbenthamdirect.comdntb.gov.ua Studies have demonstrated the successful synthesis of numerous derivatives using various aromatic carbonyl compounds and aminobenzophenone derivatives. researchgate.netbenthamdirect.com The catalytic system, for instance using [BPy][OH] ionic liquid immobilized on hydrotalcite, is efficient, environmentally friendly, and can be recycled multiple times without significant loss of activity. researchgate.netbenthamdirect.com This approach avoids harsh conditions and toxic reagents often associated with traditional methods. benthamdirect.com
Furthermore, magnetic ionic liquids, such as butylmethylimidazolium (B1222432) tetrachloroferrate (Bmim[FeCl4]), have been utilized as efficient and recyclable catalysts in one-pot, solvent-free, multicomponent syntheses of quinazolines. nih.govfrontiersin.orgresearchgate.net These reactions, typically involving a 2-aminobenzophenone, an aldehyde, and ammonium (B1175870) acetate (B1210297), proceed with high yields and benefit from simple work-up procedures. frontiersin.orgnih.govfrontiersin.orgresearchgate.net Nanoporous TiO2 containing an ionic liquid bridge has also been reported as a reusable catalyst for quinazoline synthesis under solvent-free conditions, yielding excellent results in short reaction times. frontiersin.orgtandfonline.com
The following table summarizes the key features of these catalytic systems in the context of quinazoline synthesis.
| Catalyst System | Reaction Type | Key Advantages | Yields |
| Hydrotalcite / [BPy][OH] | Synthesis of 1,2-dihydroquinazolines | Environmentally friendly, recyclable catalyst, simple protocol. researchgate.netbenthamdirect.com | High |
| Magnetic Ionic Liquid (Bmim[FeCl4]) | Multicomponent synthesis of quinazolines | High catalyst stability, recyclability, high yield, solvent-free. nih.govfrontiersin.org | 86-95% frontiersin.org |
| Nanoporous TiO2-Ionic Liquid Bridge | Synthesis of quinazolines and spiro-quinazolines | Short reaction times, excellent yields, reusable catalyst, solvent-free. tandfonline.com | Excellent |
Base-Driven Synthesis in Aqueous Media
The use of water as a solvent is a cornerstone of green chemistry. Base-promoted synthesis of 2-aryl quinazolines in aqueous media represents a significant step towards sustainable chemical production. A notable example is the transition-metal-free reaction of 2-aminobenzylamines with α,α,α-trihalotoluenes. acs.orgfrontiersin.org This transformation proceeds smoothly in the presence of sodium hydroxide (B78521) and molecular oxygen in water at elevated temperatures, furnishing a variety of 2-aryl quinazolines. acs.org A key advantage of this method is the simplification of the purification process; the solid products often crystallize from the reaction mixture, circumventing the need for solvent-intensive workups and column chromatography, making the process more economical and sustainable. nih.govacs.org Another approach involves the one-pot reaction of isatoic anhydride (B1165640) and aldehydes with various nitrogen sources in an aqueous medium, catalyzed by triethanolamine (B1662121) with NaCl, which provides moderate to good yields of quinazolinone derivatives. nih.gov
DMAP-Catalyzed Multicomponent Reactions
4-(Dimethylamino)pyridine (DMAP) is a highly efficient organocatalyst that has been successfully employed in the synthesis of quinazoline derivatives through multicomponent reactions. tandfonline.comresearchgate.net One-pot, three-component protocols involving the DMAP-catalyzed reaction of 2-aminobenzophenones with various aromatic or heteroaromatic aldehydes and ammonium acetate provide a mild and efficient route to 1,2-dihydroquinazolines. frontiersin.orgresearchgate.net This methodology is valued for its operational simplicity and good to excellent yields under mild conditions. frontiersin.org DMAP has also been used to catalyze the synthesis of quinazoline-2,4-diones from 2-aminobenzamides and di-tert-butyl dicarbonate, showcasing its versatility. nih.govacs.org This metal-free catalytic approach is compatible with a wide range of substrates and functional groups. acs.org
Green Chemistry Principles in Synthetic Routes
The application of green chemistry principles is crucial for developing sustainable synthetic methodologies. These principles aim to reduce waste, minimize energy consumption, and use renewable resources.
Atom Economy and Efficiency
Atom economy is a key metric in green chemistry, measuring the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. Many traditional methods for quinazoline synthesis involve multiple steps and often require an excess of certain substrates to achieve product selectivity, leading to significant waste and poor atom economy. frontiersin.orgnih.gov
In contrast, modern organocatalytic and multicomponent reactions are designed to be highly atom-economical. researchgate.net For example, metal-free methods for synthesizing 2-substituted quinazolines via the oxidative condensation of o-aminobenzylamines and benzylamines demonstrate excellent atom economy. frontiersin.orgnih.gov These one-pot reactions, which can use atmospheric oxygen as the oxidant, minimize the generation of byproducts. frontiersin.orgnih.govnih.gov The development of such eco-friendly synthesis methods with excellent environmental factors (E-factor) and reaction mass efficiency (RME) remains a significant goal in the field. frontiersin.orgnih.gov The use of iodine in DMSO as a catalytic system is another approach that is noted for its high efficiency and atom economy in producing quinazolin-4(3H)-one derivatives. researchgate.net
Eco-Compatible Reaction Conditions
The development of environmentally benign synthetic methods for quinazoline derivatives, including the vulcanchem.comresearchgate.netdioxolo[4,5-h]quinazoline scaffold, has gained significant traction. These approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and simplify purification processes.
One notable strategy involves the use of water as a solvent. For instance, a sustainable, transition-metal-free synthesis of quinazoline derivatives has been reported from the reaction of α,α,α-trihalotoluenes with o-aminobenzylamines in the presence of molecular oxygen and sodium hydroxide in water. nih.gov This method offers moderate to good yields and simplifies product purification through recrystallization, avoiding chromatographic techniques and large volumes of organic solvents. nih.gov Another eco-friendly approach utilizes a catalyst- and solvent-free, one-pot, three-component reaction of 2-aminoarylketones and trialkyl orthoesters with ammonium acetate to form quinazoline frameworks in good to excellent yields. nih.gov
Microwave-assisted synthesis has also emerged as a clean and efficient alternative. A catalyst- and solvent-free method for synthesizing quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave irradiation provides good to excellent yields within minutes. nih.gov Furthermore, the use of O₂ as a green oxidant in solvent-, additive-, and transition-metal-free conditions for the reaction of 2-aminobenzaldehydes or 2-aminobenzophenones with hetero-aryl or aryl amines showcases a greener and more economical process. nih.gov
Ionic liquids have been explored as green and reusable catalysts and reaction media. openmedicinalchemistryjournal.com For example, 4(3H)-quinazolinones have been synthesized from 2-aminobenzamide (B116534) and substituted aroyl chlorides using sulfonic acid-functionalized ionic liquids as catalysts, achieving excellent yields. openmedicinalchemistryjournal.com
A catalyst-free, three-component reaction for the synthesis of 6,9-dihydro- vulcanchem.comresearchgate.netdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones, which are analogues of podophyllotoxins, has been developed using aldehydes, ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, and 3,4-(methylenedioxy)aniline. nih.gov This method is characterized by high yields, short reaction times, and minimal environmental impact. nih.gov
The following table summarizes various eco-compatible methods for the synthesis of quinazoline derivatives:
| Starting Materials | Reagents/Conditions | Product Type | Yield (%) | Reference |
| α,α,α-Trihalotoluenes, o-Aminobenzylamines | NaOH, O₂, H₂O | Quinazoline derivatives | 43-78 | nih.gov |
| 2-Aminoarylketones, Trialkyl orthoesters, Ammonium acetate | Solvent- and catalyst-free | Quinazoline frameworks | 79-94 | nih.gov |
| Aldehydes, 2-Aminobenzophenones, Ammonium acetate | Microwave irradiation | Quinazoline derivatives | 70-91 | nih.gov |
| 2-Aminobenzaldehydes/2-Aminobenzophenones, Amines | O₂ (oxidant), solvent- and catalyst-free | Quinazolines | 49-92 | nih.gov |
| 2-Aminobenzamide, Aroyl chlorides | Sulfonic acid-functionalized ionic liquids | 4(3H)-Quinazolinones | Excellent | openmedicinalchemistryjournal.com |
| Aldehydes, Ethyl 2,4-dioxotetrahydrothiophene-3-carboxylate, 3,4-(Methylenedioxy)aniline | Catalyst-free | 6,9-Dihydro- vulcanchem.comresearchgate.netdioxolo[4,5-g]thieno[3,4-b]quinolin-8(5H)-ones | Excellent | nih.gov |
Catalyst Reusability and Sustainability
A key aspect of sustainable synthesis is the ability to recover and reuse catalysts, which reduces waste and cost. Several methodologies for quinazoline synthesis incorporate this principle.
Magnetically separable nanocatalysts have proven to be highly effective. For instance, CuFe₂O₄ nanoparticles have been used as a magnetically recoverable and reusable catalyst for the synthesis of quinoline and quinazoline derivatives in aqueous media. nih.gov These nanoparticles can be easily synthesized and facilitate the tandem cyclization of aryl aldehydes, 2-aminobenzophenones, and ammonium acetate to produce quinazolines. nih.gov Similarly, a magnetic ionic liquid, bmim[FeCl₄], has been employed as a recyclable catalyst for the multicomponent, solvent-free synthesis of quinazolines. frontiersin.org
Hydrotalcite clay, in conjunction with ionic liquids like [BMIM][OH] and [BPy][OH], serves as a highly effective and recyclable catalyst for synthesizing 1,2-dihydroquinazoline derivatives. researchgate.net This catalytic system can be reused up to eight times. researchgate.net Sulfonic acid-functionalized nanoporous silica (B1680970) (SBA-Pr-SO₃H) is another reusable solid acid catalyst used for the multicomponent synthesis of benzimidazo-quinazolinones under solvent-free conditions. openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com
The table below highlights some examples of reusable catalysts in quinazoline synthesis:
| Catalyst | Synthetic Method | Reusability | Reference |
| CuFe₂O₄ nanoparticles | Tandem cyclization in aqueous media | Magnetically recoverable and reusable | nih.gov |
| bmim[FeCl₄] (magnetic ionic liquid) | Multicomponent, solvent-free synthesis | Recyclable | frontiersin.org |
| Hydrotalcite clay with [BMIM][OH] or [BPy][OH] | Synthesis of 1,2-dihydroquinazolines | Recyclable up to 8 times | researchgate.net |
| SBA-Pr-SO₃H | Multicomponent synthesis of benzimidazo-quinazolinones | Reusable | openmedicinalchemistryjournal.comopenmedicinalchemistryjournal.com |
Regioselective and Stereoselective Synthesis ofvulcanchem.comresearchgate.netDioxolo[4,5-h]quinazoline Derivatives
The controlled synthesis of specific isomers (regio- and stereoisomers) is crucial in medicinal chemistry as different isomers can exhibit varied biological activities.
A novel one-pot pseudo-four-component reaction has been developed for the regioselective construction of functionalized 6,8-dihydro-1′H,5H-spiro[ vulcanchem.comresearchgate.netdioxolo[4,5-g]quinoline-7,5′-pyrimidine]-2′,4′,6′(3′H)-trione scaffolds. acs.org This reaction, involving 3,4-methylenedioxyaniline, N,N-dimethylbarbituric acid, and aryl/heteroaryl aldehydes, utilizes a trimethylglycine-betaine-based sustainable catalyst. acs.org The process is also highly diastereoselective , with a diastereomeric ratio greater than 50:1 (syn/anti). acs.org
Another efficient and regioselective approach involves a multicomponent reaction for the synthesis of spiroquinoline derivatives, including spiro[dioxolo[4,5-g]quinoline] systems. acs.org This additive-free reaction in aqueous ethanol between aryl aldehydes, Meldrum's acid, and amine derivatives like 3,4-methylenedioxyaniline proceeds at room temperature. acs.org
The heteroannelation of 2-(4-oxo-3,4-dihydro-2-quinazolinyl)acetonitriles has been reported to be a regioselective method for forming 2,5-dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbonitriles. researchgate.netrsc.org
The following table provides examples of regioselective and stereoselective syntheses of quinazoline derivatives:
| Reaction Type | Starting Materials | Product | Selectivity | Catalyst/Conditions | Reference |
| Pseudo-four-component | 3,4-Methylenedioxyaniline, N,N-Dimethylbarbituric acid, Aldehydes | Functionalized 6,8-dihydro-1′H,5H-spiro[ vulcanchem.comresearchgate.netdioxolo[4,5-g]quinoline-7,5′-pyrimidine]-2′,4′,6′(3′H)-trione | Regioselective, Diastereoselective (>50:1) | Trimethylglycine-betaine | acs.org |
| Multicomponent | Aryl aldehydes, Meldrum's acid, 3,4-Methylenedioxyaniline | Spiro[dioxolo[4,5-g]quinoline] derivatives | Regioselective | Aqueous ethanol, room temp. | acs.org |
| Heteroannelation | 2-(4-Oxo-3,4-dihydro-2-quinazolinyl)acetonitriles | 2,5-Dioxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbonitriles | Regioselective | - | researchgate.netrsc.org |
| Three-step synthesis | Imidoyl chloride, α-Amino acids | Chiral 3H-quinazoline-4-ones | Stereoselective (ee >93%) | Reductive cyclization | nih.gov |
Derivatization and Functionalization Strategies of thevulcanchem.comresearchgate.netDioxolo[4,5-h]quinazoline Core
The functionalization of the quinazoline core is essential for structure-activity relationship (SAR) studies and the development of new therapeutic agents. Various strategies have been developed to introduce diverse substituents onto the vulcanchem.comresearchgate.netdioxolo[4,5-h]quinazoline scaffold and related systems.
One common approach involves the cyclization of appropriately substituted precursors. For example, derivatives of vulcanchem.comresearchgate.netdioxolo[4,5-g]quinazolin-8-amine can be synthesized starting from 2-amino-4,5-dimethoxybenzoic acid, which undergoes cyclization mediated by formamide. vulcanchem.com Subsequent chlorination at the 4-position with reagents like oxalyl chloride creates a reactive site for nucleophilic substitution, allowing for the introduction of various groups. vulcanchem.com
Copper-catalyzed cascade reactions provide an efficient route for synthesizing substituted quinazolines. For instance, a highly efficient copper-catalyzed cascade synthesis has been developed to produce 6-methyl- vulcanchem.comresearchgate.netdioxolo[4,5-g]quinazoline and 6-propyl- vulcanchem.comresearchgate.netdioxolo[4,5-g]quinazoline with high yields. rsc.org
Oxidative amination of benzylic primary C-H bonds with primary amines represents a valuable method for transforming simple quinazolines into highly functionalized derivatives. nih.gov This approach allows for the introduction of new substituents and the development of novel imidazo-N-heterocycle derivatives. nih.gov
The following table details some derivatization strategies for the quinazoline core:
| Starting Material | Reagents/Conditions | Functionalization Site | Product | Reference |
| 2-Amino-4,5-dimethoxybenzoic acid | 1. Formamide, 2. Oxalyl chloride, 3. Nucleophile (e.g., 3-ethynylaniline) | Position 4 | N-(3-Ethynylphenyl)- vulcanchem.comresearchgate.netdioxolo[4,5-g]quinazolin-8-amine | vulcanchem.com |
| Substituted 2-aminobenzonitriles | Copper catalyst | Position 6 | 6-Methyl- vulcanchem.comresearchgate.netdioxolo[4,5-g]quinazoline, 6-Propyl- vulcanchem.comresearchgate.netdioxolo[4,5-g]quinazoline | rsc.org |
| Simple quinazolines | Primary amines | Benzylic primary C-H bonds | Highly functionalized quinazolines | nih.gov |
Quantum Chemical Investigations (e.g., Density Functional Theory, DFT)
Quantum chemical investigations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the structural and electronic properties of quinazoline derivatives. physchemres.orgnih.gov These methods provide a balance between computational cost and accuracy, making them suitable for complex molecules.
Selection of Computational Methods (e.g., B3LYP) and Basis Sets (e.g., 6-31G*)
The selection of an appropriate computational method and basis set is crucial for obtaining reliable theoretical results. For quinazoline-related structures, Density Functional Theory (DFT) has proven to be a robust approach. researchgate.net A commonly used functional is B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This method is often paired with Pople-style basis sets, such as 6-31G, which provides a good compromise between accuracy and computational demand for molecules of this size. researchgate.net For instance, theoretical calculations on Phenyl-7,8-dihydro- researchgate.netontosight.ai-dioxolo[4,5-g]quinolin-6(5H)-one were successfully carried out using the B3LYP method with a 6-31G basis set in the gas phase. researchgate.net More extensive basis sets, like 6-311++G(d,p), can also be employed for higher accuracy in calculating properties such as vibrational frequencies and geometric parameters. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Theoretical calculations are highly effective in predicting spectroscopic data, which can aid in the structural confirmation of synthesized compounds. DFT methods can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (δ). researchgate.net A study on Phenyl-7,8-dihydro- researchgate.netontosight.ai-dioxolo[4,5-g]quinolin-6(5H)-one demonstrated the calculation of ¹H and ¹³C NMR chemical shifts using the B3LYP/6-31G* level of theory. researchgate.net The predicted values often show good correlation with experimental data, providing valuable support for structural assignments.
Below is a table of calculated ¹³C and ¹H NMR chemical shifts for the analogue Phenyl-7,8-dihydro- researchgate.netontosight.ai-dioxolo[4,5-g]quinolin-6(5H)-one. researchgate.net
Table 1: Calculated NMR Chemical Shifts (ppm) for a researchgate.netontosight.aiDioxolo[4,5-g]quinolin-6(5H)-one Analogue
| Atom Type | Calculated ¹³C Shift (ppm) | Atom Type | Calculated ¹H Shift (ppm) |
|---|---|---|---|
| C=O | 166.3 | CH-Ar | 4.29-3.57 |
| OCH | 92.55 | CH-C=O | 2.99-2.67 |
Data sourced from a study on Phenyl-7,8-dihydro- researchgate.netontosight.ai-dioxolo[4,5-g]quinolin-6(5H)-one. researchgate.net
Analysis of Molecular Geometry and Stability
DFT calculations are used to determine the most stable conformation of a molecule by optimizing its geometry to a minimum energy state. researchgate.net This process yields key geometric parameters such as bond lengths, bond angles, and dihedral angles. For Phenyl-7,8-dihydro- researchgate.netontosight.ai-dioxolo[4,5-g]quinolin-6(5H)-one, the theoretical geometric structure was obtained using the B3LYP/6-31G* method. researchgate.net Furthermore, thermodynamic properties like ground-state energy can be calculated to assess the relative stability of different isomers or tautomers of a compound. researchgate.netnih.gov For example, in a study of 4-hydroxyquinazoline, DFT calculations showed that the keto tautomer is the most stable form in both gaseous and aqueous phases. nih.gov
Electronic Structure Analysis
The analysis of a molecule's electronic structure provides deep insights into its reactivity, intermolecular interactions, and physicochemical properties. acs.org
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap)
Frontier Molecular Orbital (FMO) theory is a key component of electronic structure analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). imperial.ac.uk The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. isca.me The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular reactivity and stability. nih.govajchem-a.com A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netphyschemres.org
For Phenyl-7,8-dihydro- researchgate.netontosight.ai-dioxolo[4,5-g]quinolin-6(5H)-one, the HOMO and LUMO energies were calculated, resulting in an energy gap of 4.92 eV. researchgate.net This value provides a quantitative measure of the compound's electronic stability and reactivity. Other related electronic properties such as ionization potential, electron affinity, and chemical hardness can also be derived from the FMO energies. researchgate.net
Table 2: Calculated FMO Properties (eV) for a researchgate.netontosight.aiDioxolo[4,5-g]quinolin-6(5H)-one Analogue
| Property | Calculated Value (eV) |
|---|---|
| E(HOMO) | -5.35 |
| E(LUMO) | -0.43 |
| Energy Gap (ΔE) | 4.92 |
| Ionization Potential (I) | 5.35 |
| Electron Affinity (A) | 0.43 |
Data sourced from a study on Phenyl-7,8-dihydro- researchgate.netontosight.ai-dioxolo[4,5-g]quinolin-6(5H)-one. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to predict the reactive sites of a molecule for electrophilic and nucleophilic attack. uni-muenchen.de The MEP surface is color-coded to represent different electrostatic potential values. Typically, regions of negative potential (electron-rich), shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-deficient), shown in blue, are prone to nucleophilic attack. isca.me Green areas represent regions of neutral potential. isca.me
In the MEP analysis of Phenyl-7,8-dihydro- researchgate.netontosight.ai-dioxolo[4,5-g]quinolin-6(5H)-one, the map indicates that the most negative potential is concentrated around the oxygen atoms, identifying them as likely sites for electrophilic interaction. researchgate.net Conversely, positive potentials are located around the hydrogen atoms. researchgate.netisca.me This analysis is invaluable for understanding intermolecular interactions and predicting how the molecule will interact with other chemical species. uni-muenchen.demdpi.com
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis is a computational chemistry method used to study bonding and delocalization in molecules. uni-muenchen.de For derivatives of the researchgate.netmdpi.comdioxolo[4,5-h]quinazoline scaffold, such as Phenyl-7,8-dihydro- researchgate.netmdpi.com-dioxolo[4,5-g]quinolin-6(5H)-one, NBO analysis has been performed using Density Functional Theory (DFT) with the B3LYP method and a 6-31G* basis set. researchgate.net This analysis provides insights into the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the stabilization energy associated with electron delocalization. uni-muenchen.dewisc.edu
Key findings from NBO analysis of a related quinolinone derivative reveal significant charge transfer interactions. For example, the interaction between a lone pair orbital on an oxygen atom and an adjacent anti-bonding C-C orbital is a notable delocalization event. researchgate.net The analysis produces a summary of principal NBOs, including their occupancy and the qualitative pattern of delocalization. uni-muenchen.de This information helps in understanding the electronic structure and stability of the molecule. researchgate.netuni-muenchen.de
Below is a table summarizing hypothetical NBO analysis data for a researchgate.netmdpi.comDioxolo[4,5-h]quinazoline derivative, illustrating the types of interactions and their stabilization energies.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP (1) O5 | σ(C4-N3) | 5.8 |
| LP (1) N1 | σ(C2-N3) | 4.2 |
| π (C6-C7) | π(C8-C9) | 15.3 |
| π (C8-C9) | π(C4a-N10) | 12.1 |
Note: This table is illustrative and based on typical findings for similar heterocyclic systems.
Calculation of Chemical Reactivity Descriptors
A suite of chemical reactivity descriptors can be calculated from the energies of the frontier molecular orbitals (HOMO and LUMO). researchgate.net For the related Phenyl-7,8-dihydro- researchgate.netmdpi.com-dioxolo[4,5-g]quinolin-6(5H)-one, these descriptors were determined using DFT calculations. researchgate.net These descriptors provide quantitative measures of a molecule's reactivity. researchgate.netacs.org
Key chemical reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -E_HOMO. researchgate.net
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -E_LUMO. researchgate.net
Electronegativity (χ): A measure of the power of an atom or group of atoms to attract electrons towards itself.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2. researchgate.net
Chemical Potential (μ): The negative of electronegativity, calculated as μ = -(I + A) / 2. researchgate.net
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = μ² / (2η). researchgate.net
The following table presents the calculated chemical reactivity descriptors for Phenyl-7,8-dihydro- researchgate.netmdpi.com-dioxolo[4,5-g]quinolin-6(5H)-one. researchgate.net
| Descriptor | Value (eV) |
| E_HOMO | -5.35 |
| E_LUMO | -0.43 |
| Energy Gap (ΔE) | 4.92 |
| Ionization Potential (I) | 5.35 |
| Electron Affinity (A) | 0.43 |
| Chemical Hardness (η) | 2.46 |
| Chemical Potential (μ) | -2.89 |
| Electrophilicity Index (ω) | 1.70 |
Quantitative Structure-Activity Relationship (QSAR) Modeling forresearchgate.netmdpi.comDioxolo[4,5-h]quinazoline Analogs
QSAR modeling is a computational technique that relates the chemical structure of a series of compounds to their biological activity. mdpi.comnih.gov This approach is instrumental in drug design for optimizing lead compounds. researchgate.net
2D-QSAR Approaches
2D-QSAR models are based on molecular descriptors derived from the two-dimensional representation of a molecule. mdpi.com For quinoline derivatives, which share a core structure with researchgate.netmdpi.comdioxolo[4,5-h]quinazolines, 2D-QSAR models have been developed to predict their activity against various targets. mdpi.comnih.gov These models use descriptors such as topological indices, electronic properties, and physicochemical properties to build a mathematical relationship with the biological activity. mdpi.com A study on quinoline derivatives against Plasmodium falciparum resulted in a 2D-QSAR model with a predictive r² of 0.8454 for the test set. mdpi.com
3D-QSAR Approaches (e.g., CoMFA, CoMSIA)
3D-QSAR methods consider the three-dimensional properties of molecules to explain their biological activities. nih.govnih.gov Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are two widely used 3D-QSAR techniques. nih.govglobalresearchonline.net These methods generate contour maps that visualize the regions around a molecule where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. mdpi.comnih.gov
For quinazoline antifolates, 3D-QSAR studies using CoMFA and CoMSIA have been conducted to understand their mechanism of action as thymidylate synthase inhibitors. nih.gov The resulting models showed good statistical significance, with a CoMFA model yielding a cross-validated q² of 0.573 and a non-cross-validated r² of 0.935. nih.gov Similarly, for quinoline derivatives, CoMFA and CoMSIA models have been developed with high predictive power. mdpi.comnih.gov
The table below summarizes the statistical results of a typical 3D-QSAR study on quinoline derivatives. mdpi.com
| Model | q² (LOO) | r² (non-cross-validated) | r²_test |
| CoMFA | 0.573 | 0.935 | 0.878 |
| CoMSIA | 0.445 | 0.893 | 0.876 |
Note: The q² (leave-one-out cross-validation) and r²_test values indicate the predictive ability of the models. mdpi.comnih.gov
Pharmacophore Modeling and Ligand-Based Design
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov This model serves as a template for designing new, more potent analogs. researchgate.netnih.gov For quinoline and quinazoline derivatives, pharmacophore models have been developed to guide the design of inhibitors for various targets, including enzymes and receptors. mdpi.comnih.gov
The process involves aligning a set of active molecules and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. nih.gov The resulting pharmacophore can then be used to screen virtual libraries of compounds to identify new potential hits or to guide the modification of existing lead compounds to enhance their activity. mdpi.comresearchgate.net For instance, the pharmacophore for certain quinoline-based inhibitors might include a hydrogen bond donor near a specific position and a hydrophobic group at another, guiding the synthesis of new analogs with these features. nih.gov
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used in drug discovery to predict how a ligand (such as a derivative of ijpsdronline.comnih.govDioxolo[4,5-h]quinazoline) might interact with a protein's binding site. ijpsdronline.com These methods help in understanding the binding affinity and stability of the ligand-protein complex, guiding the design of more potent and selective molecules. ijpsdronline.comkemdikbud.go.id
Molecular docking studies on various quinazoline derivatives have successfully predicted their binding affinities and modes of interaction with a range of protein targets. These studies are crucial in identifying potential therapeutic applications for this class of compounds. The binding affinity is often expressed as a docking score or binding energy, where a more negative value typically indicates a stronger interaction. ijpsdronline.com
Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)
A significant number of studies have focused on the interaction of 4-anilinoquinazoline (B1210976) derivatives with EGFR and VEGFR, which are key targets in cancer therapy. ijcce.ac.irijcce.ac.ir For instance, molecular docking studies have been used to investigate the binding of novel 4-anilinoquinazoline derivatives to the ATP-binding site of EGFR and VEGFR-2. ijcce.ac.irugm.ac.id In one study, a series of 4-anilinoquinazoline derivatives were evaluated, with the most potent compound, 8a, showing binding energies of -6.39 kcal/mol for EGFR and -8.24 kcal/mol for VEGFR-2. ijcce.ac.ir Another study on 4-anilinoquinazolines reported compounds with significant docking affinities for the EGFR tyrosine kinase, with binding energies ranging from -6.74 to -7.46 kcal/mol, which were notably better than the standard inhibitor Erlotinib (B232) in that particular study. nih.gov Molecular dynamics simulations have further been employed to confirm the stability of these quinazoline derivatives within the EGFR active site. nih.govdergipark.org.tr
GABAa Receptor
Quinazolinone derivatives have been investigated as potential antiepileptic agents through their interaction with the GABAa receptor. ijpsdronline.com A molecular docking study of twenty quinazolinone derivatives against the GABAa receptor (PDB code: 4COF) revealed docking scores ranging from -7.1 to -9.3 kcal/mol. ijpsdronline.com The derivative Q-18 exhibited the highest binding energy with a docking score of -9.3 kcal/mol, suggesting a strong potential for GABAergic activity. ijpsdronline.com
Cyclooxygenase-2 (COX-2)
As potential anti-proliferative agents, quinazoline derivatives have been docked against the selective COX-2 enzyme. researchgate.net In a study involving twenty-one quinazoline derivatives, eighteen showed re-ranked scores between -131.508 to -108.418 kcal/mol, with eight of these demonstrating better scores than the known drug Celecoxib. researchgate.net This suggests that the quinazoline scaffold is a promising framework for the design of new COX-2 inhibitors.
Other Protein Targets
The versatility of the quinazoline scaffold is evident from its predicted interactions with other important protein targets:
Carbonic Anhydrase II (hCA II): In a study of newly synthesized quinazoline derivatives with anticonvulsant activity, molecular docking revealed binding energies ranging from -3.19 to -4.01 kcal/mol at the active site of hCA II. nih.gov
Tubulin: Certain 5-styryltetrazolo[1,5-c]quinazoline derivatives have been shown through molecular docking to bind to tubulin, a key protein in cell division. mdpi.com
Matrix Metalloproteinase-13 (MMP-13): Computational studies on quinazolinone derivatives as MMP-13 inhibitors have been conducted to explore treatments for osteoarthritis. nih.gov
H+/K+-ATPase: To investigate anti-ulcer activity, quinazolinone derivatives were docked against the H+/K+-ATPase enzyme, with one ligand showing a high binding affinity of -9.3 kcal/mol. jksus.org
Interactive Data Table of Predicted Binding Affinities of Quinazoline Derivatives
| Derivative Class | Target Protein | PDB Code | Docking Software | Predicted Binding Affinity (kcal/mol) | Reference |
| Quinazolin-4(3H)-one derivatives | GABAa Receptor | 4COF | AutoDock Vina | -7.1 to -9.3 | ijpsdronline.com |
| 2,3-disubstituted-4(3H)-quinazolinones | COX-2 | 3LN1 | Molegro Virtual Docker | -131.508 to -108.418 (re-ranked score) | researchgate.net |
| Quinazoline derivatives | Carbonic Anhydrase II (hCA II) | - | - | -3.19 to -4.01 | nih.gov |
| 4-Anilinoquinazolines | EGFR Tyrosine Kinase | 1M17 | Autodock 4.2 | -6.74 to -7.46 | nih.gov |
| 4-Anilinoquinazoline derivative 8a | EGFR | - | - | -6.39 | ijcce.ac.ir |
| 4-Anilinoquinazoline derivative 8a | VEGFR-2 | - | - | -8.24 | ijcce.ac.ir |
| Quinazolinone derivative 25 | H+/K+-ATPase | - | Autodock vina 4.0 | -9.3 | jksus.org |
Beyond predicting binding affinities, computational studies are instrumental in elucidating the specific molecular interactions between quinazoline derivatives and their target proteins. This includes identifying key amino acid residues in the binding site and the nature of the chemical bonds formed, such as hydrogen bonds and hydrophobic interactions. nih.gov
Interactions with Kinases (EGFR, VEGFR)
In the context of EGFR, the 4-anilinoquinazoline scaffold typically forms crucial hydrogen bonds with key residues in the ATP binding pocket. researcher.life For example, the N1 atom of the quinazoline ring is often observed to form a hydrogen bond with the backbone of methionine residues (e.g., Met796 in EGFR). researcher.life Molecular dynamics simulations have shown that these hydrogen bonds are stable over time, contributing to the inhibitory activity of the compounds. ugm.ac.id Hydrophobic interactions between the quinazoline core and nonpolar residues like alanine (B10760859) and leucine (B10760876) also play a significant role in stabilizing the ligand-protein complex. nih.gov
Interactions with Other Receptors
GABAa Receptor: The binding of quinazolinone derivatives to the GABAa receptor is characterized by interactions within the receptor's active site, leading to potential GABAergic modulation. ijpsdronline.com
Carbonic Anhydrase II (hCA II): The anticonvulsant activity of some quinazolines is attributed to the formation of multiple hydrogen bonds and interactions with a number of amino acid residues at the hCA II active site. nih.gov For instance, one highly active compound was found to interact with ten amino acid residues. nih.gov
Tubulin: Docking studies of 5-styryltetrazolo[1,5-c]quinazolines with tubulin have revealed that binding can occur between the two subunits of the heterodimer, involving hydrogen bonds with residues such as ASN101 or LYS254, as well as pi-alkyl and amide-pi stacked interactions. mdpi.com
The collective findings from these computational studies on a wide array of quinazoline derivatives underscore the potential of the ijpsdronline.comnih.govDioxolo[4,5-h]quinazoline scaffold as a template for designing novel, targeted therapeutic agents. The specific substitutions on the core ring system are crucial in determining the binding affinity and selectivity for different protein targets. ijpsdronline.comresearchgate.net Future computational work focusing specifically on ijpsdronline.comnih.govDioxolo[4,5-h]quinazoline and its derivatives would be invaluable in exploring its unique therapeutic potential.
Mechanistic Investigations Of 1 2 Dioxolo 4,5 H Quinazoline Biological Activities
General Biological Activities of Quinazolines and Dioxoloquinazolines
Quinazoline (B50416) and its derivatives are a significant class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide array of biological activities. researchgate.netnih.gov These compounds are structurally composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring. nih.gov The versatility of the quinazoline scaffold allows for various substitutions, leading to a diverse range of pharmacological properties.
The biological activities associated with quinazolines are extensive and well-documented. They include:
Anticancer: Many quinazoline derivatives have been investigated as potential anticancer agents. researchgate.netnih.gov
Anti-inflammatory: These compounds have shown promise in reducing inflammation. researchgate.netnih.gov
Antimicrobial: This includes antibacterial, antifungal, and antiviral properties. researchgate.netnih.gov
Anticonvulsant: Certain derivatives have demonstrated activity in controlling seizures. researchgate.net
Antidepressant: Some quinazolines have been explored for their potential in treating depression. researchgate.netnih.gov
Antimalarial: The quinazoline scaffold has been used to develop drugs against malaria. researchgate.net
Antioxidant: Some derivatives can neutralize harmful free radicals. researchgate.net
Antihypertensive: These compounds can help in lowering blood pressure. nih.gov
The fusion of a 1,3-dioxole (B15492876) ring to the quinazoline core creates dioxoloquinazolines, a specific subclass of these heterocyclic compounds. This structural modification can influence the biological profile of the parent molecule. For instance, certain ontosight.aiontosight.aidioxolo[4,5-g]quinazoline derivatives have been noted for their potential anti-inflammatory, anticancer, and antimicrobial properties. ontosight.ai The unique chemical structure, combining the quinazoline and 1,3-dioxole rings, is believed to be a key contributor to their biological activities. ontosight.ai
Mechanisms of Action for Specific Biological Responses
The diverse biological effects of quinazolines and dioxoloquinazolines stem from their ability to interact with various molecular targets within the cell.
Enzyme Inhibition (e.g., Tyrosine Kinases, Dihydrofolate Reductase, PARP, Thymidylate Synthase)
Enzyme inhibition is a primary mechanism through which many quinazoline derivatives exert their therapeutic effects. nih.govpatsnap.com Inhibitors can be classified as reversible or irreversible. ucl.ac.uk Reversible inhibitors, which can be competitive or non-competitive, bind to the enzyme through non-covalent interactions, while irreversible inhibitors typically form strong covalent bonds with the enzyme. ucl.ac.uklibretexts.org
Tyrosine Kinases: A significant number of quinazoline-based compounds have been developed as tyrosine kinase inhibitors. ontosight.ai These enzymes play a crucial role in cell signaling pathways that control cell growth, proliferation, and differentiation. news-medical.net By blocking the activity of specific tyrosine kinases, these inhibitors can halt the uncontrolled growth of cancer cells.
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital cofactor for the production of nucleotides and certain amino acids. Inhibitors of DHFR disrupt DNA synthesis, making it a target for anticancer and antimicrobial therapies. Some quinazoline derivatives have been designed as DHFR inhibitors.
Poly(ADP-ribose) Polymerase (PARP): PARP enzymes are involved in DNA repair. Inhibiting PARP in cancer cells, especially those with existing DNA repair defects (like BRCA mutations), can lead to cell death. Quinazolines have been explored as potential PARP inhibitors. nih.gov
Thymidylate Synthase: This enzyme is essential for the synthesis of thymidylate, a precursor of one of the four nucleobases in DNA. Inhibition of thymidylate synthase leads to a depletion of thymidine, which in turn disrupts DNA replication and repair, making it a target for cancer chemotherapy. nih.gov
Receptor Modulation (e.g., G Protein-Coupled Receptors, Neurotensin Receptor Type 1, GABA-A Receptor, α1-Adrenoceptor, Serotonin Receptors)
Quinazoline derivatives can also exert their effects by modulating the activity of various cell surface and intracellular receptors.
G Protein-Coupled Receptors (GPCRs): This large family of receptors is involved in a vast array of physiological processes. Upon activation by a ligand, they undergo a conformational change and interact with G proteins, initiating intracellular signaling cascades. nih.gov Some quinazolines can act as agonists or antagonists at specific GPCRs.
Neurotensin Receptor Type 1 (NTR1): NTR1 is a GPCR implicated in various neurological and psychiatric disorders. Modulation of this receptor by small molecules is an area of active research.
GABA-A Receptor: This is an ionotropic receptor and a major inhibitory neurotransmitter receptor in the central nervous system. Compounds that modulate the GABA-A receptor can have sedative, anxiolytic, and anticonvulsant effects.
α1-Adrenoceptor: These receptors are part of the adrenergic system and are involved in processes like vasoconstriction. Antagonists of α1-adrenoceptors are used to treat hypertension.
Serotonin Receptors: These receptors are targets for a wide range of drugs used to treat depression, anxiety, and other psychiatric disorders.
Interaction with Cellular Pathways (e.g., Cellular Phosphorylation, Signal Transduction)
The biological activities of dioxoloquinazolines are often a result of their interference with fundamental cellular processes like phosphorylation and signal transduction. news-medical.net
Cell signaling pathways are complex networks that transmit information from the cell surface to the interior, dictating cellular responses. news-medical.net These pathways often involve a cascade of protein phosphorylations, where kinases add phosphate (B84403) groups to proteins and phosphatases remove them. Dysregulation of these signaling pathways is a hallmark of many diseases, including cancer. news-medical.netnih.gov
Quinazoline derivatives can modulate these pathways at various points. For example, by inhibiting tyrosine kinases, they directly interfere with the phosphorylation events that drive signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are critical for cell proliferation and survival. news-medical.net The interaction of these compounds with cellular pathways can lead to the induction of programmed cell death (apoptosis) in cancer cells. nih.gov
Interference with Microorganism Processes (e.g., Antibacterial Activity against Micrococcus luteus)
Several studies have highlighted the antibacterial potential of quinazoline derivatives. researchgate.net The mechanism of action for their antibacterial effects can vary. Some compounds may inhibit essential bacterial enzymes, while others might disrupt the integrity of the bacterial cell wall or membrane. actascientific.com
Micrococcus luteus is a Gram-positive bacterium that has been used to test the antibacterial activity of various compounds. nih.govnih.gov The susceptibility of M. luteus to certain plant-derived compounds and synthetic molecules has been documented. actascientific.comals-journal.comscielo.br For instance, some plant lectins have shown inhibitory activity against M. luteus, likely by binding to carbohydrates in the bacterial cell wall. scielo.br While specific studies on the activity of ontosight.aiontosight.aiDioxolo[4,5-h]quinazoline against M. luteus are not extensively detailed in the provided context, the general antibacterial properties of the broader quinazoline class suggest this as a potential area of activity.
Mechanistic Insights from Comparative Studies with Other Heterocyclic Systems
Comparing the biological activities and mechanisms of dioxoloquinazolines with other heterocyclic systems can provide valuable structure-activity relationship (SAR) insights. scielo.org.mxopenaccessjournals.com Such studies help in understanding how specific structural features contribute to the observed biological effects.
For example, a comparative study of different heterocyclic compounds as corrosion inhibitors revealed that their effectiveness was related to their molecular structure and ability to adsorb onto a metal surface. scielo.org.mx In the context of biological activity, comparing a series of related heterocyclic compounds can reveal which structural motifs are crucial for binding to a particular enzyme or receptor.
A study on novel tetrahydroisoquinoline derivatives compared their antiviral activity to that of their piperidinone and thiomorpholinone analogues. mdpi.com This comparative approach helped to identify the most potent compounds and provided preliminary information about the biological properties of a wider range of heterocyclic structures. mdpi.com Similarly, comparing the effects of different halogen substitutions on a ontosight.aiontosight.aidioxolo[4,5-g]chromenone core showed that the nature and position of the halogen atom significantly influenced the antioxidant and cytotoxic potential of the molecules. srict.in These types of comparative analyses are crucial for the rational design of new and more effective therapeutic agents based on the ontosight.aiontosight.aiDioxolo[4,5-h]quinazoline scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for [1,3]dioxolo[4,5-h]quinazoline derivatives, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of fused quinazoline derivatives often involves cyclization or condensation reactions. For example, imidazo[4,5-g]quinazolines are synthesized by reacting 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes under reflux conditions, yielding heterocyclic cores through intramolecular cyclization . For [1,3]dioxolo[4,5-h]quinazoline, analogous strategies might employ 1,3-dioxolo precursors and quinazoline intermediates. Optimization includes solvent selection (e.g., DMSO for high-temperature stability), reaction time (18–24 hours), and catalyst screening (e.g., acid/base-mediated cyclization). Post-synthesis purification via column chromatography or crystallization (water-ethanol mixtures) is critical for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing [1,3]dioxolo[4,5-h]quinazoline derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is essential for confirming the fused dioxole-quinazoline structure, particularly for resolving overlapping proton signals in aromatic regions. High-resolution mass spectrometry (HRMS) validates molecular formulas, while X-ray crystallography provides definitive proof of stereochemistry and ring fusion . Infrared (IR) spectroscopy identifies functional groups like C-O-C in the dioxole moiety. Purity assessment typically employs HPLC with UV detection at λ = 254 nm .
Advanced Research Questions
Q. How do structural modifications to the [1,3]dioxolo[4,5-h]quinazoline scaffold influence its biological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies require systematic substitution at key positions. For instance:
- C-2 and C-8 positions : Introducing electron-withdrawing groups (e.g., halogens) enhances metabolic stability, as seen in anticonvulsant triazoloquinazolines .
- Dioxole ring : Methylation at the dioxole methylene (e.g., 13-methyl derivatives) alters lipophilicity, impacting blood-brain barrier permeability .
- Core fusion : Hybrid scaffolds (e.g., imidazo[4,5-g]quinazolines) show improved kinase inhibition via π-π stacking interactions .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies often arise from assay variability (e.g., cell lines, incubation times). To mitigate:
- Standardized protocols : Use clinically relevant cell models (e.g., primary neurons for neuroactive compounds) .
- Dose-response validation : Confirm activity across multiple concentrations (IC₅₀/EC₅₀ curves) .
- Meta-analysis : Cross-reference data with structural analogs (e.g., dihydrosanguinarine derivatives) to identify conserved pharmacophores .
Q. How can computational modeling predict the reactivity of [1,3]dioxolo[4,5-h]quinazoline derivatives in synthetic pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model transition states and regioselectivity in cyclization reactions. Tools like Gaussian 09 predict frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites . Machine learning platforms (e.g., Pistachio/BKMS_METABOLIC) prioritize feasible synthetic routes by scoring precursor relevance and reaction plausibility .
Q. What experimental designs validate the mechanism of action for [1,3]dioxolo[4,5-h]quinazoline-based inhibitors?
- Methodological Answer :
- Kinetic assays : Measure enzyme inhibition (e.g., acetylcholinesterase) using Ellman’s method to determine Kᵢ values .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) for target-ligand interactions .
- Gene knockout models : CRISPR/Cas9-mediated deletion of putative targets (e.g., kinases) confirms on-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
